N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenoxybenzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with a chemical formula of C16H13FN2OS . It belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives, which are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .Physical and Chemical Properties Analysis
The compound has an average mass of 300.351 and a monoisotopic mass of 300.073261943 . Further physical and chemical properties such as absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance are not available .Scientific Research Applications
Synthesis and Characterization
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenoxybenzamide serves as a precursor in the synthesis of various heterocyclic compounds, demonstrating the compound's versatility in organic synthesis. For example, it is used in synthesizing thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin derivatives, showcasing its role in creating a diverse array of chemical entities with potential biological activities. The mechanistic and synthetic pathways highlight the compound's reactivity and the ability to undergo regioselective attack and/or cyclization, leading to novel heterocyclic compounds with potential applications in drug discovery and materials science (Shams et al., 2010).
Antitumor Activity
The synthesized derivatives from this compound have been evaluated for their antiproliferative activity against various human cancer cell lines, such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). This indicates the compound's significance in medicinal chemistry for developing new therapeutic agents. Most of the synthesized compounds showed high inhibitory effects, underscoring the potential of this compound derivatives as anticancer agents (Shams et al., 2010).
Structural Analysis
The structural elucidation and characterization of derivatives of this compound, through techniques such as X-ray crystallography, provide insights into the molecular geometry and the influence of intermolecular interactions on the compound's properties. These studies are crucial for understanding the physicochemical characteristics of the synthesized molecules, which is essential for their application in drug design and development (Wang et al., 2014).
Molecular Modeling
Computational studies, including density functional theory (DFT) calculations, offer a deeper understanding of the electronic structure, molecular orbitals, and potential reactive sites of this compound derivatives. These insights are valuable for predicting the reactivity and interactions of these compounds with biological targets, facilitating the design of molecules with enhanced biological activities (Karabulut et al., 2014).
Mechanism of Action
Target of Action
The primary targets of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenoxybenzamide are the JNK2 and JNK3 kinases . These kinases are part of the mitogen-activated protein kinase (MAPK) family , which plays a crucial role in cellular signaling processes.
Mode of Action
This compound: interacts with its targets, JNK2 and JNK3, by inhibiting their activity . The compound has been found to have a unique binding mode, with the 3-cyano substituent forming an H-bond acceptor interaction with the hinge region of the ATP-binding site of the kinases .
Biochemical Pathways
The inhibition of JNK2 and JNK3 by This compound affects the MAPK signaling pathway This pathway is involved in various cellular processes, including cell growth, differentiation, and apoptosis
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the inhibition of JNK2 and JNK3 kinases . This inhibition can potentially alter various cellular processes regulated by the MAPK pathway.
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c23-14-19-18-8-4-5-9-20(18)27-22(19)24-21(25)15-10-12-17(13-11-15)26-16-6-2-1-3-7-16/h1-3,6-7,10-13H,4-5,8-9H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRMSDWERLRMDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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